

## TDI-011536: A Potent LATS Kinase Inhibitor for Hippo Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | TDI-011536 |           |
| Cat. No.:            | B10831577  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **TDI-011536** with other LATS kinase inhibitors, supported by experimental data and detailed methodologies. **TDI-011536** is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS kinases, **TDI-011536** promotes the nuclear translocation and activity of the transcriptional coactivator Yes-associated protein (YAP), a critical regulator of cell proliferation and organ regeneration.

### On-Target Effects of TDI-011536

**TDI-011536** demonstrates significant on-target effects by directly inhibiting LATS kinase activity, leading to the dephosphorylation of YAP. This prevents the cytoplasmic sequestration of YAP and allows its accumulation in the nucleus, where it can activate gene transcription programs associated with cell growth and proliferation.[1][2] Experimental evidence confirms that treatment with **TDI-011536** leads to a significant reduction in phosphorylated YAP (pYAP) levels in various in vitro and in vivo models.[1][3][4]

### **Comparative Analysis of LATS Kinase Inhibitors**

**TDI-011536** has shown superior potency compared to its predecessor, TRULI. Furthermore, it exhibits comparable or enhanced efficacy when compared to other known LATS inhibitors such as GA-017. The following table summarizes the available quantitative data for these compounds.



| Compound   | Target  | In Vitro IC50                                 | Cellular EC50                      | Key Findings                                                                                                                                                                                                                 |
|------------|---------|-----------------------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TDI-011536 | LATS1/2 | 0.76 nM (LATS1,<br>2 mM ATP)[3][5]            | 10 nM<br>(HEK293A cells)<br>[3][5] | Significantly more potent than TRULI in reducing YAP phosphorylation and promoting Müller glia proliferation in human retinal organoids.[2][5] [6] Demonstrates in vivo efficacy in reducing pYAP in multiple organs. [1][4] |
| TRULI      | LATS1/2 | 0.2 nM (LATS1,<br>10 μM ATP)[7][8]            | 510 nM<br>(HEK293A cells)<br>[9]   | Predecessor to TDI-011536, showed promise in promoting proliferation but with lower cellular potency. [2]                                                                                                                    |
| GA-017     | LATS1/2 | LATS1: 4.10 nM,<br>LATS2: 3.92<br>nM[3][7][9] | Not explicitly stated              | A potent, ATP-competitive inhibitor of LATS1/2 that promotes cell growth in 3D culture conditions.[3]                                                                                                                        |

# **Experimental Protocols**



#### In Vitro LATS Kinase Inhibition Assay

This assay biochemically measures the inhibitory activity of a compound against LATS kinases.

- Reagents and Materials: Recombinant LATS1/2 kinase, GST-YAP substrate protein, ATP, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - LATS kinase is incubated with the test compound at various concentrations in a kinase buffer.
  - The kinase reaction is initiated by adding a mixture of GST-YAP substrate and ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
  - The reaction is stopped, and the amount of phosphorylated YAP or consumed ATP is quantified using a suitable detection method.
  - IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[1]

## **Cell-Based YAP Phosphorylation Assay**

This assay determines the ability of a compound to inhibit LATS kinase activity within a cellular context, leading to a decrease in YAP phosphorylation.

- Cell Culture: HEK293A cells are commonly used and maintained in DMEM supplemented with 10% FBS.
- Procedure:
  - Cells are seeded in multi-well plates and allowed to attach overnight.
  - The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).



- Following treatment, cells are lysed, and the protein concentration is determined.
- Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
- Western blotting is performed using primary antibodies against phospho-YAP (e.g., Ser127) and total YAP.
- The ratio of phosphorylated YAP to total YAP is quantified to determine the compound's effect. Phos-tag<sup>™</sup> SDS-PAGE can also be used for a more sensitive detection of YAP phosphorylation shifts.[10][11][12]

#### **Cardiomyocyte Proliferation Assay (EdU Incorporation)**

This assay assesses the proliferative effect of LATS inhibitors on cardiomyocytes.

- Cell Culture and Treatment: Primary neonatal cardiomyocytes are isolated and cultured. The cells are treated with the test compound.
- EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is added to the culture medium. EdU is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[13]
- Detection:
  - After incubation, cells are fixed and permeabilized.
  - A click chemistry reaction is used to attach a fluorescent azide to the ethynyl group of the incorporated EdU.[14][15][16]
  - Cells are co-stained with a cardiomyocyte-specific marker (e.g., troponin T) and a nuclear counterstain (e.g., DAPI).
  - The percentage of EdU-positive cardiomyocytes is quantified by fluorescence microscopy or flow cytometry.[17]



# Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of action of **TDI-011536** and the experimental procedures used to validate its effects, the following diagrams are provided.





Click to download full resolution via product page

Hippo Signaling Pathway and TDI-011536 Inhibition.





Click to download full resolution via product page

Experimental Workflow for TDI-011536 Evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Non-radioactive LATS in vitro Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Hippo (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]



- 10. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific SG [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TDI-011536: A Potent LATS Kinase Inhibitor for Hippo Pathway Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#confirming-tdi-011536-s-on-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com